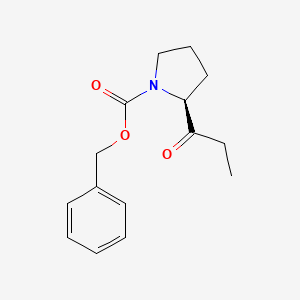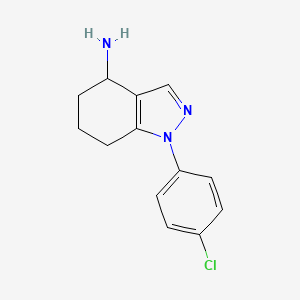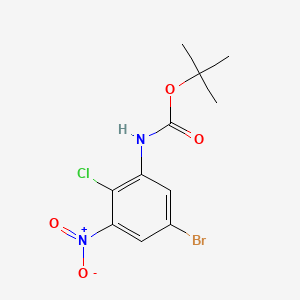
6-Bromo-3-(chloromethyl)-1,2-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(chloromethyl)-1,2-benzoxazole is a heterocyclic organic compound that contains both bromine and chlorine substituents on a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole typically involves the bromination and chloromethylation of a benzoxazole precursor. One common method includes the bromination of 1,2-benzoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(chloromethyl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The bromine atom can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
Nucleophilic substitution: Substituted benzoxazoles with various functional groups.
Oxidation and reduction: Oxidized or reduced benzoxazole derivatives.
Coupling reactions: Biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-3-(chloromethyl)-1,2-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3-(methyl)-1,2-benzoxazole
- 6-Chloro-3-(chloromethyl)-1,2-benzoxazole
- 5-Bromo-2-(chloromethyl)-1,3-benzoxazole
Uniqueness
6-Bromo-3-(chloromethyl)-1,2-benzoxazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H5BrClNO |
|---|---|
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
6-bromo-3-(chloromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2 |
Clave InChI |
ILDREVPKROONQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)ON=C2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13497685.png)









![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)

![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
